molecular formula C12H11NO4S B1270125 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 132307-22-3

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No. B1270125
CAS RN: 132307-22-3
M. Wt: 265.29 g/mol
InChI Key: PGSGSXVGWCROPO-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, and a carboxylic acid group . The 3,4-dimethoxyphenyl part of the molecule suggests the presence of a phenyl ring with two methoxy (OCH3) groups attached at the 3rd and 4th positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, new isoquinoline derivatives have been synthesized via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .

Scientific Research Applications

Organic Synthesis

The compound can be used in organic synthesis, particularly in the creation of isochromanone . It reacts with formaldehyde in the presence of acid to produce isochromanone . Isochromanones are important in medicinal chemistry and are found in a variety of biologically active compounds.

Cross-Coupling Reactions

The compound can serve as a substrate in cross-coupling reactions . For example, it can react with 5,7-dichloropyrido[4,3-d]pyrimidine in the presence of a palladium catalyst . Cross-coupling reactions are fundamental in the synthesis of many organic compounds, including pharmaceuticals and polymers.

Synthesis of Natural Alkaloids

The compound can be used as a starting material for the synthesis of natural alkaloids . For instance, it can be used in the synthesis of buflavine 1, a natural alkaloid . Natural alkaloids have a wide range of biological activities and are often used in medicinal chemistry.

Solubility Studies

The compound is soluble in water , which makes it suitable for studies related to solubility and dissolution. Understanding the solubility of a compound is crucial in various fields, including drug formulation and environmental science.

Mechanism of Action

Target of Action

It’s structurally similar to 3,4-dimethoxyphenethylamine , a phenethylamine class compound, which is an analogue of the major human neurotransmitter dopamine . Therefore, it’s plausible that this compound might interact with similar targets as dopamine, such as dopamine receptors in the brain.

Mode of Action

Based on its structural similarity to 3,4-dimethoxyphenethylamine , it may interact with its targets in a similar manner. For instance, it might bind to dopamine receptors, triggering a series of biochemical reactions that lead to changes in neuronal signaling.

Biochemical Pathways

If it acts similarly to 3,4-dimethoxyphenethylamine , it could potentially influence the dopaminergic pathways, which play crucial roles in reward, motivation, memory, and motor control among other functions.

Result of Action

If it acts similarly to 3,4-Dimethoxyphenethylamine , it could potentially influence neuronal signaling, leading to changes in various physiological and psychological processes.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-16-9-4-3-7(5-10(9)17-2)11-13-8(6-18-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSGSXVGWCROPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363042
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid

CAS RN

132307-22-3
Record name 2-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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